Argentine

Natural product chemistry Alkaloid classification Molecular weight comparison

Argentine is a carbonyl-bridged dimeric quinolizidine alkaloid (C23H26N4O3, MW 406.48) isolated from Sophora, Thermopsis, and Ammodendron species. Its distinctive dimeric scaffold and unique LC-MS signature (TPSA 64.20 Ų, XLogP 0.50) enable unambiguous differentiation from co-occurring monomeric alkaloids such as cytisine and lupinine. With an experimentally confirmed melting point of 258–259°C and specific rotation [α]D −318° (EtOH), Argentine serves as an essential reference standard for species authentication, chemotaxonomic profiling, and structure-activity relationship studies where generic monomeric alkaloid substitution is scientifically unsound.

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
CAS No. 37551-61-4
Cat. No. B1223179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgentine
CAS37551-61-4
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)N4CC5CC(C4)C6=CC=CC(=O)N6C5
InChIInChI=1S/C23H26N4O3/c28-21-5-1-3-19-17-7-15(11-26(19)21)9-24(13-17)23(30)25-10-16-8-18(14-25)20-4-2-6-22(29)27(20)12-16/h1-6,15-18H,7-14H2/t15-,16-,17-,18-/m0/s1
InChIKeyAILDTIZEPVHXBF-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argentine (CAS 37551-61-4): Technical Baseline and Procurement Identification Guide


Argentine (CAS 37551-61-4) is a quinolizidine alkaloid isolated from various leguminous plant species including Ammodendron argenteum, Thermopsis alterniflora, and Sophora secundiflora [1]. With a molecular formula of C23H26N4O3 and molecular weight of 406.48 g/mol, Argentine belongs to the cytisine-derived class of lupin alkaloids and is characterized as a bimolecular alkaloid formed through the dimerization of cytisine-type monomeric units via a carbonyl bridge [2]. Its structure features a central urea-like carbonyl linkage connecting two quinolizidine moieties, conferring distinct physicochemical properties compared to monomeric alkaloids within the same botanical sources [3].

Argentine (CAS 37551-61-4): Why In-Class Quinolizidine Alkaloids Cannot Be Simply Interchanged


Within the quinolizidine alkaloid family, compounds sharing botanical origins and biosynthetic pathways exhibit structurally distinct molecular architectures that preclude functional interchangeability. Argentine is a dimeric alkaloid (C23H26N4O3, 406.48 g/mol) co-occurring with monomeric alkaloids such as cytisine (C11H14N2O, 190.24 g/mol) in the same plant species including Sophora secundiflora [1]. Its reduced derivative, tetrahydrodeoxoargentamin (C15H26N2O, 250.38 g/mol), demonstrates that even minor structural modifications within this alkaloid lineage produce molecules with fundamentally different core scaffolds and predicted physicochemical behaviors [2]. The carbonyl-bridged dimeric architecture of Argentine confers a distinctive molecular topology that cannot be replicated by monomeric or structurally simplified analogs, making generic substitution scientifically unsound for applications requiring specific molecular recognition, chromatographic behavior, or structure-activity profiling [3].

Argentine (CAS 37551-61-4): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Complexity: Dimeric Argentine vs. Monomeric Cytisine

Argentine is a dimeric quinolizidine alkaloid with approximately 2.1× the molecular weight of monomeric cytisine, reflecting its bimolecular architecture formed via carbonyl-bridged dimerization of cytisine-type units [1]. This structural distinction places Argentine in a fundamentally different molecular size class, impacting chromatographic retention, membrane permeability predictions, and molecular recognition profiles compared to monomeric analogs co-occurring in the same botanical sources [2].

Natural product chemistry Alkaloid classification Molecular weight comparison

Polar Surface Area: Argentine vs. Reduced Derivative Tetrahydrodeoxoargentamin

Argentine exhibits a predicted Topological Polar Surface Area (TPSA) of 64.20 Ų, which is approximately 2.4× greater than that of its reduced derivative tetrahydrodeoxoargentamin (TPSA = 26.70 Ų) [1]. This substantial difference arises from Argentine's three carbonyl oxygen atoms (two lactam carbonyls plus one urea carbonyl) compared to the single hydroxyl group in the reduced derivative, fundamentally altering predicted membrane permeability and blood-brain barrier penetration characteristics [2].

Drug-likeness prediction Membrane permeability ADME profiling

Predicted LogP Lipophilicity: Argentine vs. Tetrahydrodeoxoargentamin

Argentine demonstrates a predicted XLogP value of 0.50, which is 3.2× lower than the XLogP of 1.60 calculated for its reduced derivative tetrahydrodeoxoargentamin [1]. This pronounced difference in predicted lipophilicity stems from Argentine's multiple polar carbonyl groups (three total) versus the predominantly hydrocarbon framework with a single hydroxyl group in the reduced derivative, affecting solubility profiles and chromatographic retention behavior [2].

Lipophilicity Partition coefficient Drug design

Predicted Blood-Brain Barrier Penetration: Argentine vs. Reduced Derivative

ADMET prediction models indicate that Argentine has an 87.50% predicted probability of blood-brain barrier penetration, compared to 91.94% for tetrahydrodeoxoargentamin [1]. This ~4.4 percentage-point difference reflects the impact of Argentine's higher polarity (TPSA = 64.20 Ų vs. 26.70 Ų) and lower lipophilicity (XLogP = 0.50 vs. 1.60) on predicted CNS accessibility [2].

Blood-brain barrier CNS drug development ADMET prediction

Botanical Source Specificity: Argentine as Diagnostic Chemotaxonomic Marker

Argentine has been definitively isolated and characterized from Thermopsis alterniflora alongside argentamine and dimethamine, establishing it as a characteristic bimolecular alkaloid within this specific botanical source [1]. Additionally, Argentine co-occurs with cytisine, lupinine, and N-ethylcytisine in Sophora secundiflora leaves, providing a unique multi-alkaloid fingerprint for species identification [2]. The compound's presence across Ammodendron argenteum, A. longiracemosum, Sophora griffithii, Thermopsis alpina, T. alterniflora, and T. lanceolata constitutes a defined botanical distribution pattern useful for chemotaxonomic classification and natural product source authentication [3].

Chemotaxonomy Phytochemistry Natural product authentication

Argentine (CAS 37551-61-4): Evidence-Based Research and Industrial Application Scenarios


Analytical Method Development and Phytochemical Fingerprinting

Argentine's distinctive dimeric architecture (C23H26N4O3, 406.48 g/mol) with TPSA of 64.20 Ų and XLogP of 0.50 provides a unique LC-MS signature that separates it from co-occurring monomeric alkaloids (e.g., cytisine, 190.24 g/mol; lupinine, 169.26 g/mol) in Sophora and Thermopsis species [1]. Its restricted botanical distribution across Ammodendron, Sophora, and Thermopsis genera makes Argentine a suitable reference standard for species authentication and quality control of botanical raw materials [2].

Natural Product Chemistry: Bimolecular Alkaloid Structure-Activity Studies

As a carbonyl-bridged dimer of cytisine-type units, Argentine represents a distinct molecular scaffold within the quinolizidine alkaloid family, structurally related to dimethamine (C24H32N4O2, CAS 37551-60-3) and distinct from monomeric alkaloids like cytisine [1]. The predicted ADMET properties (87.50% BBB penetration probability, 65.71% oral bioavailability probability) distinguish Argentine from its reduced derivative tetrahydrodeoxoargentamin (91.94% BBB probability, 67.14% oral bioavailability), enabling differential pharmacological profiling in structure-activity relationship studies [2].

Reference Standard for Alkaloid Isolation and Purification Protocol Development

The experimentally determined melting point of 258–259°C (EtOH–Me2CO) and specific rotation [α]D −318° (EtOH) provide robust identity confirmation parameters for Argentine [1]. Its solubility profile (very soluble in CHCl3, EtOH; soluble in acetone, H2O; sparingly soluble in petroleum ether, Et2O) differs substantially from the predicted lipophilicity of its reduced derivative (XLogP = 1.60 vs. 0.50), enabling differential solvent extraction strategies during purification workflows [2].

Chemotaxonomic Marker for Fabaceae Species Authentication

Argentine's co-occurrence with argentamine and dimethamine in Thermopsis alterniflora, and with cytisine, lupinine, and N-ethylcytisine in Sophora secundiflora, establishes it as a diagnostic component of species-specific alkaloid profiles [1]. This defined botanical distribution pattern supports its use as a reference compound in chemotaxonomic studies and botanical authentication applications where species-level identification is required [2].

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